molecular formula C15H13NO5S B11038617 ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11038617
M. Wt: 319.3 g/mol
InChI Key: LDWUDGLFQRJCNE-UHFFFAOYSA-N
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Description

ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[3,2-c]pyridine core structure, which is fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2,5-DIOXO-4-(3-THIENYL)-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]PYRIDINE-8-CARBOXYLATE is unique due to its specific fusion of a pyrano[3,2-c]pyridine core with a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

ethyl 2,5-dioxo-4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C15H13NO5S/c1-2-20-15(19)10-6-16-14(18)12-9(8-3-4-22-7-8)5-11(17)21-13(10)12/h3-4,6-7,9H,2,5H2,1H3,(H,16,18)

InChI Key

LDWUDGLFQRJCNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CSC=C3

Origin of Product

United States

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